3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

Catalog No.
S13814140
CAS No.
M.F
C9H15N3
M. Wt
165.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

Product Name

3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

IUPAC Name

5-(2-ethylcyclopropyl)-2-methylpyrazol-3-amine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

InChI

InChI=1S/C9H15N3/c1-3-6-4-7(6)8-5-9(10)12(2)11-8/h5-7H,3-4,10H2,1-2H3

InChI Key

RVMUEZLAGWEUMG-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1C2=NN(C(=C2)N)C

3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound features an ethylcyclopropyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its unique structure imparts specific steric and electronic properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry.

  • Oxidation: It can be oxidized to form corresponding pyrazole oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed using lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
  • Substitution: The compound is capable of participating in nucleophilic substitution reactions, particularly at nitrogen atoms, allowing for the formation of N-alkyl or N-acyl derivatives.

Research indicates that 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine exhibits potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties. Furthermore, its unique structure may contribute to its effectiveness as a lead compound in drug development, particularly for neurological disorders and other therapeutic applications .

The synthesis of 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine typically involves several steps:

  • Starting Materials: The synthesis often begins with 1-ethylcyclopropylamine and ethyl acetoacetate.
  • Cyclization: The reaction proceeds through cyclization with hydrazine hydrate under controlled conditions, usually involving refluxing in ethanol or similar solvents.
  • Purification: After synthesis, purification techniques such as chromatography may be employed to isolate the desired product in high purity .

This compound has various applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: Investigated for its biological activities, contributing to the development of new drugs.
  • Agrochemicals: Utilized in developing agrochemical products due to its biological activity profile .

Studies on 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine have focused on its interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical responses, including inhibition or activation of target pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
3-Methyl-1-phenyl-1H-pyrazol-5-amineContains a phenyl group instead of an ethylcyclopropyl groupDifferent electronic properties due to phenyl group
4-Ethyl-1-methyl-1H-pyrazol-5-amineLacks the ethylcyclopropyl group at position 3Variation in steric hindrance
1-Ethyl-3-methyl-1H-pyrazol-5-amineEthyl group at position 1Different substitution pattern affecting reactivity
4-Ethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amineSimilar cyclopropyl structure but different substituentsComparison in biological activity and stability

Uniqueness

The uniqueness of 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine lies in its specific combination of functional groups and structural features, particularly the ethylcyclopropyl moiety. This contributes distinct steric and electronic properties that may enhance its biological activity compared to other similar compounds .

Multicomponent Cyclocondensation Strategies for Pyrazole Core Assembly

Multicomponent reactions (MCRs) offer efficient pathways for constructing the pyrazole skeleton while simultaneously introducing diverse substituents. The Knorr synthesis, a classical approach, involves cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles. For instance, reacting ethyl acetoacetate with methylhydrazine yields 1-methylpyrazol-5-ol derivatives, which can be further functionalized. Modern adaptations employ α,β-unsaturated carbonyl compounds to enhance regioselectivity. A notable advancement involves using β-bromocarbonyl intermediates in tandem with thiosemicarbazides to generate 1-(thiazol-2-yl)pyrazole-3-carboxylates in one pot.

Limitations in traditional cyclocondensation have been addressed through innovative MCR designs. Gu et al. demonstrated that β-bromocarbonyl compounds (e.g., 6) react with 2-(propane-2-ylidene)thiosemicarbazide under basic conditions to form pyrazole-thiazole hybrids. This method circumvents solvent-exchange steps, streamlining the synthesis of polysubstituted pyrazoles. The table below summarizes key reaction parameters for multicomponent pyrazole synthesis:

ReactantsConditionsProductYield (%)
β-Bromocarbonyl + ThiosemicarbazideK~2~CO~3~, DMF, 80°C1-(Thiazol-2-yl)pyrazole-3-carboxylate68–72
1,3-Diketone + MethylhydrazineEtOH, reflux1-Methylpyrazol-5-ol85–90

These methodologies provide a foundation for introducing the 1-methyl and 3-cyclopropyl groups during initial pyrazole assembly.

Regioselective Functionalization at N1 and C3 Positions

Achieving precise regiocontrol at N1 and C3 remains pivotal for synthesizing the target compound. Traditional methylating agents like methyl iodide often produce mixtures of N1 and N2 regioisomers due to comparable reactivity at both nitrogen sites. Dalton et al. resolved this challenge using α-halomethylsilanes as masked methylating reagents. For example, (chloromethyl)triisopropoxysilane selectively methylates N1 of pyrazoles with >99:1 regioselectivity under mild conditions (CH~2~Cl~2~, 25°C). The steric bulk of the silane reagent directs methylation to the less hindered N1 position, while subsequent protodesilylation with tetrabutylammonium fluoride (TBAF) yields the desired N-methyl product.

At C3, iodination strategies enable further functionalization. Oxidative iodination of pyrazol-5-amines using iodine (1.1 equiv) and tert-butyl hydroperoxide (TBHP) installs a C3-iodo group while forming an N–N azo bond. This iodo intermediate serves as a versatile handle for cross-coupling reactions, such as Sonogashira couplings with terminal alkynes. The table below contrasts regioselectivity outcomes for N1 methylation:

Methylating ReagentN1:N2 SelectivityYield (%)
Methyl iodide55:4572
(Chloromethyl)triisopropoxysilane>99:188

These advances underscore the importance of reagent steric and electronic profiles in dictating regiochemical outcomes.

Cyclopropane Ring Installation via [2+1] Cycloaddition Approaches

Introducing the 2-ethylcyclopropyl group at C3 necessitates innovative cyclopropanation strategies. While classical [2+1] cycloadditions (e.g., Simmons–Smith reactions) are well-established, recent work highlights alternative pathways using pre-functionalized cyclopropane precursors. A practical route involves nucleophilic aromatic substitution of 4-bromo-1H-pyrazole with cyclopropyl bromide under microwave irradiation. Employing cesium carbonate as a base in dimethylformamide (DMF) at 180°C furnishes 1-cyclopropylpyrazole derivatives in 68% yield.

For more complex cyclopropane substituents (e.g., 2-ethylcyclopropyl), directed C–H functionalization or transition metal-catalyzed cross-couplings may be employed. Although not explicitly detailed in the provided sources, analogous methods using Suzuki–Miyaura couplings with cyclopropane-containing boronic esters could theoretically install the 2-ethylcyclopropyl moiety at C3. The reaction below illustrates a representative cyclopropane installation:

4-Bromo-1H-pyrazole + Cyclopropyl bromide → 1-Cyclopropyl-4-bromo-1H-pyrazole

  • Conditions: Cs~2~CO~3~, DMF, 180°C, microwave, 1.5 h
  • Yield: 68%

This approach demonstrates the feasibility of late-stage cyclopropane introduction while preserving other functional groups.

Amination Protocols for C5 Position Optimization

The C5 amine group is optimally introduced during pyrazole core assembly rather than via post-synthetic modification. Oxidative dehydrogenative coupling of pyrazol-5-amines provides direct access to C5-amino derivatives. For example, treating pyrazol-5-amine with copper(I) iodide (10 mol%) and 1,10-phenanthroline (30 mol%) in dichloromethane under aerobic conditions facilitates oxidative coupling, forming azopyrroles with retained C5-amino functionality.

Alternative routes employ hydrazine derivatives bearing protected amine groups during cyclocondensation. Subsequent deprotection (e.g., hydrogenolysis of benzyl groups) reveals the primary amine. The table below summarizes amination efficiency under varying conditions:

ConditionsCatalyst SystemYield (%)
CuI/1,10-phenanthroline, CH~2~Cl~2~TBHP, 25°C56
Pd/C, H~2~ (1 atm)Ethanol, 25°C89

These protocols highlight the synergy between transition metal catalysis and careful substrate design in achieving efficient C5 amination.

The molecular architecture of 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine represents a structurally complex heterocyclic compound with unique substitution patterns that significantly influence its electronic properties and conformational behavior [1]. This compound, with molecular formula C9H15N3 and molecular weight of 165.24 g/mol, features a five-membered pyrazole ring containing two adjacent nitrogen atoms, substituted with a 2-ethylcyclopropyl group at position 3, a methyl group at position 1, and an amino group at position 5 [1]. The presence of the cyclopropyl moiety introduces substantial steric constraints and electronic effects that fundamentally alter the molecular geometry compared to conventional pyrazole derivatives [2].

Density Functional Theory Analysis of Tautomeric Equilibria

Density functional theory calculations provide crucial insights into the tautomeric behavior of 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine, particularly regarding the potential for annular tautomerism inherent in pyrazole systems [3] [4]. The substitution pattern of this compound significantly influences tautomeric preferences, with theoretical studies indicating that electron-donating groups such as amino substituents generally favor specific tautomeric forms [4].

For pyrazole derivatives containing amino groups at position 5, density functional theory calculations using B3LYP functionals with 6-311++G(d,p) basis sets demonstrate that the presence of electron-donating substituents promotes stabilization of the tautomer where the amino group remains at position 5 [4] [5]. The 2-ethylcyclopropyl substituent at position 3 introduces additional complexity through its unique electronic and steric properties, creating a preference for maintaining the substitution pattern observed in the parent compound [5].

Tautomeric ParameterValue RangeComputational Method
Energy Difference (kcal/mol)0.5-3.2B3LYP/6-311++G(d,p)
Barrier Height (kcal/mol)8.5-12.3M06-2X/6-311++G(d,p)
Dipole Moment (Debye)2.1-4.8DFT-B3LYP

Computational studies on related pyrazole systems reveal that the tautomeric equilibrium is significantly influenced by intramolecular hydrogen bonding patterns and the electronic nature of substituents [5] [6]. The methylation at nitrogen-1 effectively eliminates the possibility of classical annular tautomerism, stabilizing the compound in its observed form and preventing proton migration between nitrogen centers [7] [6]. This structural feature distinguishes 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine from unsubstituted pyrazole systems that typically exhibit rapid tautomeric interconversion [6].

Frontier Molecular Orbital Characterization

Frontier molecular orbital analysis of 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine reveals distinctive electronic characteristics arising from the unique combination of the pyrazole ring system and the ethylcyclopropyl substituent [8] [9]. The highest occupied molecular orbital primarily localizes on the pyrazole ring, extending over both nitrogen atoms, while incorporating contributions from the amino group at position 5 [10]. This distribution pattern is characteristic of amino-substituted pyrazoles, where the nitrogen lone pair of the amino group participates in conjugation with the aromatic system [10] [11].

The lowest unoccupied molecular orbital exhibits delocalization across the pyrazole ring with significant contributions from the ethylcyclopropyl substituent, reflecting the electron-withdrawing characteristics of the cyclopropyl group [10]. Computational studies on analogous pyrazole derivatives indicate that the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap typically ranges from 3.0 to 4.0 electron volts, suggesting moderate chemical stability and reactivity [10] [11].

Molecular Orbital PropertyCalculated ValueComputational Level
Highest Occupied Molecular Orbital Energy (eV)-5.8 to -6.2B3LYP/6-31G(d,p)
Lowest Unoccupied Molecular Orbital Energy (eV)-2.3 to -2.8B3LYP/6-31G(d,p)
Energy Gap (eV)3.2-3.8DFT-B3LYP
Chemical Hardness (eV)1.6-1.9Conceptual DFT
Electrophilicity Index (eV)4.5-6.2Conceptual DFT

The frontier molecular orbital characteristics of this compound indicate significant potential for both electrophilic and nucleophilic interactions [8] [11]. The amino group at position 5 serves as a primary site for electrophilic attack, while the pyrazole ring system provides multiple sites for nucleophilic interactions [12]. These electronic properties are fundamentally influenced by the ethylcyclopropyl substituent, which modulates the electron density distribution through both inductive and resonance effects [13].

The 2-ethylcyclopropyl substituent at position 3 of the pyrazole ring exhibits distinct electronic properties that significantly influence the compound's structure-activity relationships. The cyclopropyl group functions as an electron-donating moiety through hyperconjugation, where the strained cyclopropane ring orbitals interact with adjacent π-systems . This electronic donation occurs due to the unique orbital characteristics of cyclopropane, which possesses enhanced p-character in its bonds resulting from the severe angular strain of 60° bond angles compared to the ideal tetrahedral angle of 109.5° [2].
The electronic effects of the cyclopropyl substituent are manifested through its preferred conformational orientation. Experimental evidence indicates that arylcyclopropanes predominantly adopt the bisected conformation (θ = 0°), where the benzylic hydrogen lies in the plane of the aromatic ring, optimizing orbital overlap between the cyclopropane and the pyrazole π-system . This conformational preference enables maximum conjugative interaction, with the cyclopropyl group contributing approximately 2-4 kcal/mol of stabilization energy through hyperconjugation .

The electronic distribution within the pyrazole ring is significantly influenced by the cyclopropyl substituent. Theoretical calculations demonstrate that the electron density at carbon-3 is enhanced by the electron-donating cyclopropyl group, while positions 3 and 5 remain electron-deficient relative to carbon-4 [3]. This electronic modulation affects the compound's reactivity pattern, with the cyclopropyl-substituted carbon becoming more nucleophilic and potentially altering binding interactions with biological targets.

Nuclear magnetic resonance studies reveal characteristic chemical shift patterns that confirm the electronic influence of the cyclopropyl group. The ortho protons of aromatic rings adjacent to cyclopropyl substituents exhibit upfield shifts due to the shielding effect of the cyclopropane ring, indicating the preferred bisected conformation and confirming the electronic interaction between the cyclopropyl group and the aromatic system .

Steric Influences of 1-Methyl Group on Bioisosteric Replacement

The 1-methyl substituent on the pyrazole ring exerts profound steric influences that extend beyond simple space-filling effects to impact tautomeric equilibria and receptor binding characteristics. The methylation at nitrogen-1 eliminates the possibility of annular prototropic tautomerism, effectively locking the molecule in a single tautomeric form and preventing the rapid N1-N2 proton exchange that occurs in unsubstituted pyrazoles [4].

Computational studies using density functional theory methods reveal that the 1-methyl group introduces minimal steric hindrance while significantly affecting the electronic distribution within the pyrazole ring. The methyl substituent acts as an electron-donating group through inductive effects, increasing the electron density at the pyrazole nitrogen and influencing the basicity of the system [4]. This electronic contribution results in a predictable shift in pKa values, typically increasing basicity by 0.5-1.0 units compared to unsubstituted pyrazoles.

The steric profile of the 1-methyl group is characterized by its relatively small van der Waals radius of approximately 2.0 Å, which allows for accommodation in most binding sites without introducing significant steric clash [5]. However, this seemingly modest steric requirement can have profound effects on receptor selectivity, as demonstrated in structure-activity relationship studies where N-methylation frequently leads to altered binding profiles and selectivity patterns [6].

In the context of bioisosteric replacement strategies, the 1-methyl group serves as a crucial pharmacophore element that distinguishes the compound from its unmethylated analogs. The methylation prevents metabolic N-glucuronidation, a common phase II metabolic pathway that can lead to rapid clearance of pyrazole-containing compounds [7]. This metabolic protection enhances the compound's pharmacokinetic profile while maintaining the essential hydrogen bonding characteristics at other positions.

Hydrogen Bonding Capacity of 5-Amino Functionality

The 5-amino functionality represents the primary hydrogen bonding pharmacophore in 3-(2-Ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine, contributing essential donor and acceptor capabilities that are critical for biological activity. The primary amine group adopts a tetrahedral geometry around the nitrogen atom, providing two hydrogen bond donors and one acceptor site through the nitrogen lone pair [8].

Experimental measurements indicate that the 5-amino group exhibits typical aliphatic amine basicity with pKa values in the range of 9-11, making it predominantly protonated under physiological conditions [9]. This protonation state significantly influences the hydrogen bonding characteristics, with the protonated ammonium form serving as a strong hydrogen bond donor capable of forming ionic interactions with negatively charged residues in binding sites.

The spatial orientation of the amino group is crucial for optimal hydrogen bonding interactions. X-ray crystallographic studies of related 5-aminopyrazole compounds reveal that the amino group preferentially adopts conformations that maximize intramolecular and intermolecular hydrogen bonding opportunities [10]. The amino hydrogens are typically oriented to interact with the pyrazole nitrogen atoms, creating a network of stabilizing interactions that influence the overall molecular conformation.

Quantum mechanical calculations using the atoms in molecules (QTAIM) approach provide quantitative measures of hydrogen bonding strength. The 5-amino group forms hydrogen bonds with typical strengths ranging from 5-15 kcal/mol, depending on the acceptor characteristics and geometric constraints [11]. These interactions are characterized by electron density values at bond critical points of approximately 0.02-0.05 atomic units, indicating moderate to strong hydrogen bonding interactions.

The hydrogen bonding capacity of the 5-amino group is further enhanced by its ability to participate in cooperative hydrogen bonding networks. In biological systems, the amino group can simultaneously donate hydrogen bonds to multiple acceptors while accepting hydrogen bonds from donors, creating a multivalent binding mode that contributes to high-affinity interactions with target proteins [7].

Comparative Analysis with Isoelectronic Pyrazoline Analogues

The comparative analysis with isoelectronic pyrazoline analogues reveals fundamental differences in electronic properties, conformational flexibility, and biological activity profiles that highlight the importance of aromaticity in structure-activity relationships. Pyrazoline derivatives, representing the saturated counterparts of pyrazoles, exhibit distinct pharmacological profiles despite sharing similar molecular frameworks [12].

The most significant distinction between pyrazole and pyrazoline systems lies in their aromaticity characteristics. Pyrazoles possess a fully aromatic π-system with delocalized electrons, while pyrazolines contain only one endocyclic double bond, resulting in localized electron distribution [13]. This fundamental difference affects the compounds' stability, with pyrazoles showing greater resistance to metabolic degradation due to their aromatic stabilization energy.

Conformational analysis reveals that pyrazoline analogues adopt envelope conformations with the saturated carbon atom deviating from the plane of the remaining ring atoms [12]. This three-dimensional structure contrasts with the planar geometry of pyrazoles, potentially offering different spatial presentations of pharmacophoric elements to biological targets. The increased conformational flexibility of pyrazolines allows for adaptive binding to receptor sites but may also reduce binding affinity due to entropic penalties associated with conformational restriction upon binding [14].

Lipophilicity differences between pyrazole and pyrazoline systems significantly impact their pharmacokinetic properties. Pyrazoline derivatives typically exhibit higher logP values by 0.5-1.0 units compared to their pyrazole counterparts, resulting in increased membrane permeability but potentially reduced aqueous solubility [15]. This lipophilicity enhancement can be advantageous for central nervous system penetration but may compromise oral bioavailability in some cases.

Bioisosteric replacement studies demonstrate that pyrazoline analogues often retain biological activity while offering improved selectivity profiles. The reduced electron density in pyrazoline systems can lead to altered binding kinetics and selectivity patterns, as observed in cannabinoid receptor antagonist development where pyrazoline replacements provided enhanced CB1 versus CB2 selectivity [16]. However, the loss of aromaticity generally results in reduced metabolic stability, requiring careful consideration of the risk-benefit balance in drug development programs.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.126597491 g/mol

Monoisotopic Mass

165.126597491 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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